molecular formula C31H30O2 B12538885 4,4'-[([1,1'-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol CAS No. 866141-24-4

4,4'-[([1,1'-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol

Cat. No.: B12538885
CAS No.: 866141-24-4
M. Wt: 434.6 g/mol
InChI Key: JSPFDEMGCYKVCL-UHFFFAOYSA-N
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Description

4,4’-[([1,1’-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol is a complex organic compound characterized by its biphenyl structure with additional phenolic and cyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[([1,1’-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol typically involves the reaction of 4,4’-dihydroxybiphenyl with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

4,4’-[([1,1’-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The biphenyl structure can be reduced under specific conditions.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of biphenylquinone derivatives.

    Reduction: Formation of biphenyl derivatives with reduced aromaticity.

    Substitution: Formation of alkylated or acylated biphenyl derivatives.

Scientific Research Applications

4,4’-[([1,1’-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 4,4’-[([1,1’-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in cellular signaling pathways.

    Pathways Involved: The compound may inhibit or activate certain pathways, leading to changes in cellular functions. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dihydroxybiphenyl: A simpler biphenyl derivative with two hydroxyl groups.

    4,4’-Bis(4-aminophenoxy)biphenyl: A biphenyl derivative with amino and phenoxy groups.

Properties

CAS No.

866141-24-4

Molecular Formula

C31H30O2

Molecular Weight

434.6 g/mol

IUPAC Name

4-[cyclohexyl-(4-hydroxyphenyl)-(4-phenylphenyl)methyl]phenol

InChI

InChI=1S/C31H30O2/c32-29-19-15-27(16-20-29)31(25-9-5-2-6-10-25,28-17-21-30(33)22-18-28)26-13-11-24(12-14-26)23-7-3-1-4-8-23/h1,3-4,7-8,11-22,25,32-33H,2,5-6,9-10H2

InChI Key

JSPFDEMGCYKVCL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CC=C(C=C2)C3=CC=CC=C3)(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O

Origin of Product

United States

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